5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one -

5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one

Catalog Number: EVT-4907453
CAS Number:
Molecular Formula: C18H23NO2S2
Molecular Weight: 349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol monosolvate

Compound Description: This compound features a rhodanine core (2-thioxo-1,3-thiazolidin-4-one) with a benzylidene substituent at the 5-position. The benzene ring of the benzylidene group carries hydroxy and methoxy substituents. []

Relevance: This compound shares the core structure of 2-thioxo-1,3-thiazolidin-4-one with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. Both compounds also possess a benzylidene substituent at the 5-position. The key difference lies in the substitution pattern on the benzene ring of the benzylidene group and the presence of a butyl group on the nitrogen atom of the thiazolidin-4-one ring in the target compound. []

3-((2-Furylmethylene)amino)-2-thioxo-1,3-thiazolidin-4-one (FTT)

Compound Description: FTT is a rhodanine derivative containing a (2-furylmethylene)amino substituent at the 3-position of the thiazolidin-4-one ring. It has been investigated for its ionophoric properties, particularly in the development of Zn2+-selective PVC-based membrane sensors. []

Relevance: Although FTT shares the 2-thioxo-1,3-thiazolidin-4-one core with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one, their structures differ significantly in terms of the substituents. The target compound has a benzylidene group at the 5-position and a butyl group on the nitrogen, while FTT features a (2-furylmethylene)amino substituent at the 3-position. This difference highlights the diverse structural modifications possible within the rhodanine class. []

3-{[2-oxo-1(2h)-acenaphthylenyliden]amino}-2-thioxo-1,3-thiazolidin-4-one (ATTO)

Compound Description: ATTO is another rhodanine derivative studied for its application in ion-selective electrodes. It incorporates a complex acenaphthylenylidene moiety at the 3-position of the thiazolidin-4-one ring, contributing to its selective binding affinity for Sm3+ ions. []

3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Compound Description: This compound is a rhodanine derivative featuring a 2-phenylethyl substituent at the 3-position. Research indicates that a clathrate complex of this compound with β-cyclodextrin exhibits pharmacological properties and has been studied for its effects on protein metabolism and bioavailability. [, ]

Relevance: This compound shares the 2-thioxo-1,3-thiazolidin-4-one core with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. The key structural difference lies in the 5-position substituent (benzylidene in the target compound, absent in the related compound) and the nature of the 3-position substituent (butyl in the target compound, 2-phenylethyl in the related compound). [, ]

(Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Compound Description: This compound, also belonging to the arylidenerhodanine class, possesses a nitro group at the para position of the benzylidene substituent. Its synthesis, involving the Knoevenagel condensation of 3-N-allylrhodanine with p-nitrobenzaldehyde, and structural characterization have been reported. []

Relevance: Both this compound and 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one belong to the arylidenerhodanine class, sharing the 2-thioxo-1,3-thiazolidin-4-one core and a benzylidene substituent at the 5-position. While the target compound features a butoxy group at the para position of the benzylidene moiety and a butyl group at the nitrogen atom, this compound contains a nitro group at the para position and an allyl group on the nitrogen. []

(Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Compound Description: This compound is characterized by the presence of a pyridin-2-ylmethylidene substituent at the 5-position of the rhodanine core and an amino group at the 3-position. []

Relevance: This compound, like 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one, is built upon the 2-thioxo-1,3-thiazolidin-4-one scaffold. The difference lies in the nature of the substituents at the 3- and 5-positions. While the target compound has a butyl group at the 3-position and a 4-butoxybenzylidene substituent at the 5-position, this compound possesses an amino group at the 3-position and a pyridin-2-ylmethylidene substituent at the 5-position. []

5-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one clathrate complex with betadex

Compound Description: This compound is a clathrate complex of 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one with betadex. [] This complex was created to increase the bioavailability of 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. []

Relevance: The core component of the complex, 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, shares the 2-thioxo-1,3-thiazolidin-4-one core with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. The key structural difference lies in the 5-position substituent (benzylidene in the target compound, absent in the related compound) and the nature of the 3-position substituent (butyl in the target compound, 2-phenylethyl in the related compound). [, ]

Series of 2-thioxo-1,3-thiazolidin-4-one derivatives

Compound Description: This refers to a group of compounds all containing the core 2-thioxo-1,3-thiazolidin-4-one structure with various substitutions at the 5-position, including arylidene, arylazo, and aminomethylene groups. []

Relevance: These compounds share the core 2-thioxo-1,3-thiazolidin-4-one structure with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. The target compound, with its 5-benzylidene substitution, falls under the arylidene category within this series. This highlights the diversity possible within the 2-thioxo-1,3-thiazolidin-4-one class by modifying the 5-position substituent. []

(5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-ones and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones

Compound Description: These are two libraries of compounds designed as potential inhibitors of protein kinase DYRK1A. The first library consists of (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones with various aryl substituents. The second library features (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones, characterized by an amino group at the 2-position and diverse aryl substituents on the arylidene moiety. []

Relevance: Compounds in the first library, (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, share the 2-thioxo-1,3-thiazolidin-4-one core and the 5-arylidene substitution with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. The key difference lies in the substitution pattern of the aryl group and the presence of a butyl substituent on the nitrogen atom of the thiazolidin-4-one ring in the target compound. []

4-[3-Dimethylamino-1-(2-dimethylaminovinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one and 5-[3-Dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Compound Description: These two compounds were used as precursors in the synthesis of 1,4-dihydropyridine derivatives. []

3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Compound Description: This compound features a 3-methylphenyl substituent at the 3-position of the rhodanine core. []

Relevance: This compound shares the 2-thioxo-1,3-thiazolidin-4-one core with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. The main distinction lies in the presence of a 3-methylphenyl group at the 3-position of the related compound, while the target compound has a butyl group at the 3-position and a 4-butoxybenzylidene group at the 5-position. []

3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Compound Description: This molecule incorporates a 4-methylphenyl group at the 3-position of the rhodanine core. []

E,Z-5-Arylmethylidene-2-thioxo-1,3-thiazolidin-4-ones and 3-[(2-Oxo-2H-1-benzopyran-3-yl)dithio]-2H-1-benzopyran-2-one derivatives

Compound Description: This refers to a group of compounds encompassing E,Z-5-arylmethylidene-2-thioxo-1,3-thiazolidin-4-ones and disulfides derived from 3-(2-oxo-2H-1-benzopyran-3-yl)-2H-1-benzopyran-2-one. Their reactivity with various amines has been investigated. []

Relevance: The E,Z-5-arylmethylidene-2-thioxo-1,3-thiazolidin-4-ones within this group share the 2-thioxo-1,3-thiazolidin-4-one core and the 5-arylmethylidene substituent with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. The variation in aryl groups and the presence of a butyl substituent on the nitrogen atom in the target compound contribute to the structural diversity. []

3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Compound Description: In this compound, a cyclohexyl substituent is attached to the nitrogen atom of the rhodanine core. []

Relevance: Sharing the 2-thioxo-1,3-thiazolidin-4-one core, this compound differs from 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one in the 3- and 5-position substituents. The related compound features a cyclohexyl group at the 3-position, while the target compound has a butyl group at the 3-position and a 4-butoxybenzylidene substituent at the 5-position. []

(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Compound Description: This compound is characterized by a phenyl group at the 3-position and a 2-methylbenzylidene substituent at the 5-position of the rhodanine core. []

(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate

Compound Description: This compound exhibits a 2-hydroxybenzylidene substituent at the 5-position of the rhodanine core and exists as a methanol hemisolvate in its crystalline form. []

(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Compound Description: This compound features a phenyl group at the 3-position and a 2-hydroxybenzylidene substituent at the 5-position of the rhodanine core. []

2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

Compound Description: This compound features a 2,4-dichlorophenyl group at the 2-position and a 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl substituent at the 3-position of the thiazolidin-4-one ring. []

Relevance: Though both this compound and 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one contain the thiazolidin-4-one core, they differ substantially in the presence of a thioxo group at the 2-position and a benzylidene group at the 5-position in the target compound, which are absent in the related compound. Additionally, the related compound has a complex thiadiazole-based substituent at the 3-position, while the target compound possesses a simple butyl group. []

Analogs of 5-Arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazoli-din-4-one

Compound Description: This group comprises various analogs of 5-arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one, featuring a range of aryl substituents on the arylidene moiety. These compounds have been investigated for their antimicrobial activity. []

Relevance: These analogs share the 2-thioxo-1,3-thiazolidin-4-one core and the 5-arylidene substitution with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. They differ in the substituent at the 3-position, where the analogs have a 4-methylcoumarin-7-yloxyacetylamino group, while the target compound has a butyl group. []

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

Compound Description: This compound bears a 4-methoxyphenyl group at the 2-position and a 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl substituent at the 3-position of the thiazolidin-4-one ring. []

Relevance: While both this compound and 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one have the thiazolidin-4-one ring system in common, they differ significantly in the presence of a thioxo group at the 2-position and a benzylidene group at the 5-position in the target compound. Additionally, the related compound has a thiadiazole-based substituent at the 3-position, whereas the target compound has a butyl group. []

5-Arylidene-3-(arylmethyl)aminobutyl-2-thioxo-1,3-thiazolidine-4-ones

Compound Description: This is a series of compounds designed as potential inhibitors of protein kinases, particularly DYRK1A and GSK3α/β. These compounds feature an arylidene group at the 5-position and an (arylmethyl)aminobutyl substituent at the 3-position of the rhodanine core. []

Relevance: These compounds share the 2-thioxo-1,3-thiazolidin-4-one core and the 5-arylidene substitution with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. They differ in the substituent at the 3-position, where the target compound has a butyl group, while these analogs have a more complex (arylmethyl)aminobutyl group. []

5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) Analogs

Compound Description: This group includes a variety of analogs derived from 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT). These analogs typically feature modifications on the benzylidene and phenylimino moieties. Their antitumor activity has been a subject of research. []

Relevance: These compounds share the core 2-thioxo-1,3-thiazolidin-4-one structure and the 5-benzylidene moiety with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. A key difference lies in the presence of a phenylimino group at the 2-position in BPT analogs, while the target compound retains the thioxo group. Further structural variations arise from the specific modifications on the benzylidene and phenylimino groups in the BPT analogs. []

Relevance: Although both this compound and 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one contain the thiazolidine ring system, they differ significantly in the presence of a thioxo group at the 2-position and a benzylidene group at the 5-position in the target compound. Additionally, the related compound has a complex substituent at the 5-position, including a pyridine ring, which is absent in the target compound. []

3-Aryl-2-thioxo-1,3-thiazolidin-4-ones and their 5-(2-Aryl-2-oxoethyl) Derivatives

Compound Description: This encompasses two groups of compounds: 3-aryl-2-thioxo-1,3-thiazolidin-4-ones and their 5-(2-aryl-2-oxoethyl) derivatives. These compounds have been studied for their reactivity with cyanide and cyanate ions, leading to various products through ring cleavage and rearrangement reactions. []

Relevance: The 3-aryl-2-thioxo-1,3-thiazolidin-4-ones in this group share the core 2-thioxo-1,3-thiazolidin-4-one structure with 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one. The 5-(2-aryl-2-oxoethyl) derivatives, while retaining the core structure, possess an additional 2-aryl-2-oxoethyl substituent at the 5-position. The target compound, with its butyl group at the 3-position and a benzylidene group at the 5-position, demonstrates a different substitution pattern. []

2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

Compound Description: This compound possesses a 4-fluorophenyl group at the 2-position and a 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl substituent at the 3-position of the thiazolidin-4-one ring. []

Relevance: While both this compound and 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one share the thiazolidin-4-one ring system, they differ substantially in the substituents. The related compound lacks the thioxo group at the 2-position and the benzylidene group at the 5-position, which are characteristic of the target compound. Furthermore, it bears a thiadiazole-based substituent at the 3-position, contrasting with the butyl group in the target compound. []

3,3’-(benzene-1,3-diyldi-1,3,4-thiadiazole-5,2-diyl)bis[(5-methyl-2-(5-substitutedpyridine-2-yl)-1,3-thiazolidin-4-one)] and 3,3’-[benzene-1,3-diylbis(5-mercapto-4H-1,2,4-triazole-3,4-diyl)]bis[5-methyl-2-(5-substitutedpyridine-2-yl)-1,3-thiazolidin-4-one]

Compound Description: These are two series of compounds containing the 1,3-thiazolidin-4-one moiety. The first series features a benzene ring linked to two thiadiazole rings, each further connected to a 5-methyl-2-(5-substitutedpyridine-2-yl)-1,3-thiazolidin-4-one unit. The second series is similar but has triazole rings instead of thiadiazoles. []

Relevance: Although both these compounds and 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one incorporate the 1,3-thiazolidin-4-one unit, they differ significantly in their overall structures. The related compounds are essentially dimers with complex bridging groups and pyridine rings, whereas the target compound is a monomer with a benzylidene group at the 5-position and a butyl group at the nitrogen atom. []

(Z)-5-[4-(dimethylamino)benzylidene]-2-(piperidin-1-yl)-1,3-thiazolidin-4(5H)-one

Compound Description: This compound is characterized by a piperidin-1-yl group at the 2-position and a 4-(dimethylamino)benzylidene substituent at the 5-position of the thiazolidin-4-one ring. []

Relevance: While sharing the thiazolidin-4-one core, this compound differs from 5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one in the 2- and 5-position substituents. The related compound has a piperidin-1-yl group at the 2-position, unlike the thioxo group in the target compound. Additionally, the target compound has a butoxy group on the benzylidene ring, while the related compound has a dimethylamino group. []

Properties

Product Name

5-(4-butoxybenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one

IUPAC Name

(5Z)-5-[(4-butoxyphenyl)methylidene]-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C18H23NO2S2

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C18H23NO2S2/c1-3-5-11-19-17(20)16(23-18(19)22)13-14-7-9-15(10-8-14)21-12-6-4-2/h7-10,13H,3-6,11-12H2,1-2H3/b16-13-

InChI Key

JZRQLXOLPLCIRJ-SSZFMOIBSA-N

SMILES

CCCCN1C(=O)C(=CC2=CC=C(C=C2)OCCCC)SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=C(C=C2)OCCCC)SC1=S

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCCCC)/SC1=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.